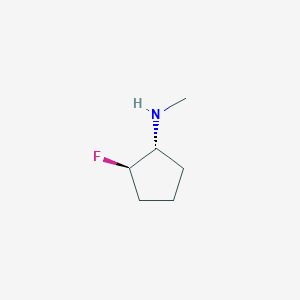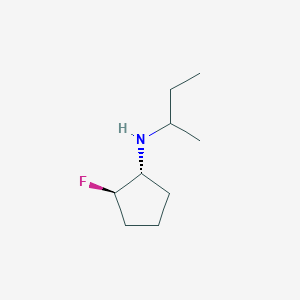![molecular formula C13H19NO B1485532 trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2165378-67-4](/img/structure/B1485532.png)
trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol (also known as trans-2-PAPCB) is an organosulfur compound with a variety of applications in the scientific and industrial fields. It is a versatile and highly reactive compound which can be used in the synthesis of a range of compounds. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
Cyclobutane Derivatives in Synthesis and Structural Studies
- Synthetic Routes and Structural Insights : Cyclobutane derivatives have been explored for their novel routes in synthesis, offering insights into their structure and potential applications. For example, the tandem carbolithiation/cyclization of certain precursors leads to cyclobutane ring formation, which could be hydrolyzed to yield substituted cyclobutanones (Robinson et al., 1997). Moreover, the stereochemical arrangement of cyclobutane derivatives plays a crucial role in their structural properties and potential functionalities, as seen in studies on cis and trans-2-Amino-3-cyano-4-phenyl-1-(4′-methylphenyl)-2-cyclopentene-1-ol (Da, 1998).
Conformational Studies and Peptide Folding
- Influence on Peptide Folding : The conformational preferences of cyclobutane amino acid oligomers, such as their folding into a well-defined 12-helical conformation, highlight the structural impact of these derivatives on peptide design and functionality (Fernandes et al., 2010). The stereochemistry of these compounds significantly influences their physical properties and interactions, offering avenues for creating peptides with specific structural motifs and potential biological activities.
Application in Materials Science
- Materials Synthesis : The synthesis of cyclobutane derivatives extends to materials science, where their unique structural features are leveraged to create novel materials. For instance, furfural-derived diacid prepared through photoreaction showcases the use of cyclobutane rings in sustainable material synthesis, indicating the versatility of these compounds in creating environmentally friendly materials with desirable properties (Wang et al., 2018).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-propan-2-ylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMMKSMECCOPJH-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



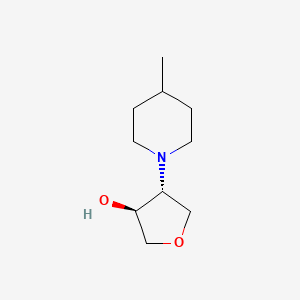
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)
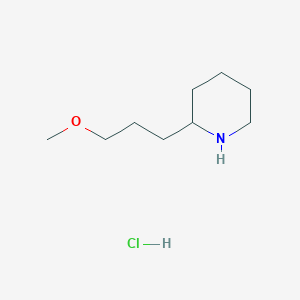
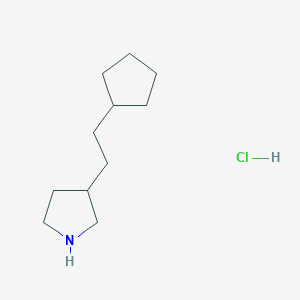
![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)

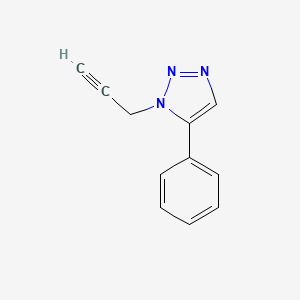
![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)

![tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485463.png)

